Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate
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Overview
Description
Methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound with the molecular formula C18H14ClN3O4 and a molecular weight of 371.783 g/mol . This compound is part of a class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base such as pyridine. This reaction forms 2-phenylquinazolin-4(3H)-one.
Chlorination: The quinazolinone derivative is then chlorinated using thionyl chloride to introduce the chloro group at the 6-position, yielding 6-chloro-2-phenylquinazolin-4(3H)-one.
Acetylation: The chlorinated quinazolinone is acetylated using acetic anhydride to form 6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl acetate.
Coupling with Methyl 2-Aminobenzoate: Finally, the acetylated quinazolinone is coupled with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base such as triethylamine (TEA)
Major Products Formed
Oxidation: Quinazolinone derivatives with hydroxyl or carbonyl groups
Reduction: Alcohol derivatives of the original compound
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
Methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-phenylquinazolin-4(3H)-one: A precursor in the synthesis of the target compound, known for its biological activities.
2-Phenylquinazolin-4(3H)-one: A related compound with similar structural features and biological properties.
Methyl 2-aminobenzoate: Another precursor used in the synthesis, with applications in organic synthesis and medicinal chemistry.
Uniqueness
Methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
methyl 2-[[2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c1-32-23(30)17-9-5-6-10-19(17)26-21(29)14-28-20-12-11-16(25)13-18(20)22(27-24(28)31)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRHNNHTAQKEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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